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Compound of Interest

Compound Name: Dimetholizine

CAS No.: 7008-00-6

Cat. No.: B1606854

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimetholizine, known chemically as 1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine, is a

piperazine derivative of significant interest in medicinal chemistry and drug development. Its

structural motif, featuring a substituted piperazine core, is a common pharmacophore in a

variety of centrally acting agents. This guide provides a comprehensive overview of the

synthetic pathways, purification strategies, and analytical characterization of Dimetholizine,

offering field-proven insights and detailed methodologies for professionals in the field.
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Property Value Source

IUPAC Name
1-(2-methoxyphenyl)-4-(3-

methoxypropyl)piperazine

Molecular Formula C15H24N2O2

Molecular Weight 264.36 g/mol

CAS Number 7008-00-6

Part 1: Synthesis of Dimetholizine: A Two-Step
Approach
The synthesis of Dimetholizine can be efficiently achieved through a two-step process. The

first step involves the synthesis of the key intermediate, 1-(2-methoxyphenyl)piperazine. The

second, and crucial, step is the selective N-alkylation of this intermediate to introduce the 3-

methoxypropyl group, yielding the final product.

Step 1: Synthesis of 1-(2-Methoxyphenyl)piperazine
The formation of the 1-(2-methoxyphenyl)piperazine core can be approached via several

established routes for N-arylpiperazines. A common and effective method is the reaction of o-

anisidine with a bis(2-haloethyl)amine, or a one-pot synthesis from diethanolamine.

Method A: From o-Anisidine and Bis(2-chloroethyl)amine Hydrochloride

This method involves the direct arylation of the piperazine ring.

Reaction: 2-methoxyaniline (o-anisidine) is reacted with bis(2-chloroethyl)amine

hydrochloride.

Rationale: The nucleophilic aromatic substitution reaction is driven by the nucleophilicity of

the aniline nitrogen and the electrophilicity of the chloroethyl groups. The use of a high-

boiling point solvent and elevated temperatures is typically required to overcome the

activation energy of this reaction.

Experimental Protocol:
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A mixture of 2-methoxyaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1

equivalent) in a high-boiling point solvent such as diethyleneglycol monomethyl ether is

heated.[1]

The reaction mixture is heated at a high temperature (e.g., 150°C) for several hours (e.g.,

12 hours) to ensure complete reaction.[1]

Upon cooling, the reaction mixture is dissolved in a suitable solvent like methanol and the

product is precipitated by the addition of a non-polar solvent like diethyl ether.[1]

The resulting solid, 1-(2-methoxyphenyl)piperazine hydrochloride, can be collected by

filtration and washed with a non-polar solvent.[1]

Method B: One-Pot Synthesis from Diethanolamine and o-Anisidine

This approach offers a more streamlined process, generating the piperazine ring in situ.

Reaction: Diethanolamine is first converted to a bis(β,β′-haloethyl)amine intermediate using

an acid like hydrobromic acid. This is then reacted in the same pot with o-anisidine.

Rationale: This "one-pot" method avoids the isolation of the potentially hazardous

bis(haloethyl)amine intermediate. The subsequent cyclization with o-anisidine proceeds via

nucleophilic substitution.

Experimental Protocol:

Diethanolamine is refluxed with an excess of hydrobromic acid to form the bis(β,β′-

bromoethyl)amine hydrobromide intermediate.

After removing the excess acid, o-anisidine and a base (e.g., sodium carbonate) are

added to the reaction mixture along with a suitable solvent like 1-butanol.

The mixture is heated to drive the cyclization reaction.

Work-up involves adjusting the pH, extraction, and crystallization of the hydrochloride salt

from a solvent like ethanol.
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Method A

Method B (One-Pot)

o-Anisidine

1-(2-Methoxyphenyl)piperazine HCl
+ Diethyleneglycol monomethyl ether, 150°C

Bis(2-chloroethyl)amine HCl

Diethanolamine Bis(bromoethyl)amine HBr (in situ)

+ HBr, reflux

HBr

1-(2-Methoxyphenyl)piperazine
+ Na2CO3, 1-Butanol, heat

o-Anisidine

Method A: Direct Alkylation

Method B: Protecting Group Strategy

1-(2-Methoxyphenyl)piperazine

Dimetholizine
+ Base (e.g., K2CO3), Solvent (e.g., ACN)

3-Methoxypropyl Halide

1-(2-Methoxyphenyl)piperazine N-Boc-1-(2-methoxyphenyl)piperazine

+ Boc2O, Base

Boc2O

N-Boc-Dimetholizine+ Base (e.g., NaH), Solvent (e.g., DMF)

3-Methoxypropyl Halide

DimetholizineDeprotection (e.g., TFA or HCl)
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Click to download full resolution via product page

Caption: N-Alkylation strategies for the synthesis of Dimetholizine.

Part 2: Purification of Dimetholizine
The purification of Dimetholizine is critical to remove unreacted starting materials, byproducts

(such as the bis-alkylated piperazine), and other impurities. The basic nature of the piperazine

moiety presents both challenges and opportunities for purification.

Crystallization
Crystallization is a powerful technique for purifying piperazine derivatives, often by forming a

salt.

Rationale: The basic nitrogen atoms of Dimetholizine readily form salts with acids. These

salts often have well-defined crystal lattices and different solubility profiles compared to the

free base and impurities, enabling effective purification.

Protocol 1: Purification as a Hydrochloride Salt

Dissolve the crude Dimetholizine free base in a suitable solvent such as isopropanol or

ethanol.

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise

until the solution is acidic.

Cool the mixture to induce crystallization of Dimetholizine hydrochloride.

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Purification as a Diacetate Salt

Dissolve the crude piperazine-containing mixture in acetone. [2] 2. Add glacial acetic acid

in a stoichiometric or slight excess amount to form the diacetate salt. [2] 3. The crystalline

piperazine diacetate will precipitate out of the solution. [2] 4. The precipitate can be

isolated by filtration and washed with cold acetone to remove soluble impurities. [3] 5. The

pure free base can be regenerated by treating the diacetate salt with a base.
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Chromatographic Methods
For high-purity requirements or when crystallization is not effective, chromatographic

techniques are employed.

Rationale: Chromatography separates compounds based on their differential partitioning

between a stationary phase and a mobile phase. The choice of the chromatographic method

depends on the scale of purification and the nature of the impurities.

Column Chromatography (Normal Phase)

Stationary Phase: Silica gel is commonly used.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a

polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier like

triethylamine is often added to the mobile phase to prevent peak tailing caused by the

interaction of the basic piperazine nitrogens with the acidic silica gel.

Procedure: The crude product is loaded onto the silica gel column and eluted with the

mobile phase, collecting fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC) (Reverse Phase)

Stationary Phase: C18-functionalized silica is a common choice.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol,

often with an additive.

Challenges and Solutions: The basicity of Dimetholizine can lead to poor peak shape

(tailing) on standard silica-based C18 columns. To overcome this, a mobile phase additive

such as trifluoroacetic acid (TFA) or formic acid can be used to protonate the amine and

improve peak symmetry. Alternatively, using a base-deactivated column or a mobile phase

with a competing base like triethylamine can be effective. [3]
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Caption: General purification workflow for Dimetholizine.

Part 3: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized Dimetholizine.

Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will provide information on the number and types of protons and their

connectivity. Expected signals would include aromatic protons from the methoxyphenyl

group, protons on the piperazine ring, and protons of the methoxy and propyl groups.

¹³C NMR: Will show the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS):
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Rationale: MS provides information about the molecular weight and fragmentation pattern

of the molecule, which is crucial for confirming its identity.

Techniques: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-

MS) can be used. High-resolution mass spectrometry (HRMS) can confirm the elemental

composition. The mass spectrum will show the molecular ion peak (M+) or the protonated

molecular ion peak ([M+H]+). [4]* Infrared (IR) Spectroscopy:

Will show characteristic absorption bands for the functional groups present, such as C-H

(aliphatic and aromatic), C-O (ether), and C-N bonds.

Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC):

Rationale: HPLC is the primary method for determining the purity of the final compound.

By using a validated method, the percentage of the main peak (Dimetholizine) relative to

impurity peaks can be accurately quantified.

Detection: As Dimetholizine possesses a chromophore (the methoxyphenyl group), UV

detection is suitable.

Gas Chromatography (GC):

GC can also be used for purity analysis, particularly for assessing volatile impurities.

Conclusion
The synthesis and purification of Dimetholizine, while involving standard organic chemistry

techniques, require careful consideration of reaction conditions and purification strategies to

achieve high purity and yield. The two-step synthetic approach, involving the initial formation of

the 1-(2-methoxyphenyl)piperazine intermediate followed by selective N-alkylation, offers a

reliable route to this valuable compound. A combination of crystallization and chromatographic

methods can be employed to purify Dimetholizine to the high standards required for research

and drug development. The analytical techniques outlined in this guide provide the necessary

tools for comprehensive characterization and quality control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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